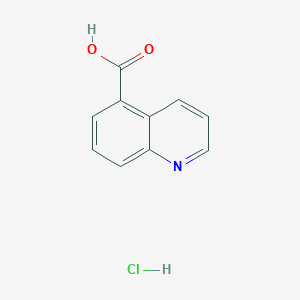
Quinoline-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-5-carboxylic acid hydrochloride: is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its versatile applications in industrial and synthetic organic chemistry. This compound is particularly significant due to its role as an intermediate in the synthesis of various organic compounds, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
Quinoline-5-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in drug discovery . Quinoline and its derivatives have been shown to exhibit a broad spectrum of bioactivity, making them valuable scaffolds in medicinal chemistry . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, leading to changes in cellular processes . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Quinoline derivatives have been shown to impact a variety of biological processes
Result of Action
Quinoline derivatives have been shown to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . The specific effects of this compound would need to be investigated in further studies.
Action Environment
The synthesis of quinoline derivatives has been shown to be influenced by various reaction conditions, including the use of alternative reaction methods such as microwave irradiation, solvent-free conditions, and the use of ionic liquids . These factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-5-carboxylic acid hydrochloride typically involves the condensation of arylamine with β-ketoester or β-diketone, followed by cyclodehydration and heating in strong acid . Various methods have been developed to improve the efficiency and yield of this synthesis, including:
Microwave-assisted synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Solvent-free conditions: Utilizing catalysts such as molecular iodine or ionic liquids under solvent-free conditions can enhance the reaction rate and yield.
Green chemistry approaches: These include the use of eco-friendly and reusable catalysts, such as clay or metal oxides, to minimize environmental impact.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. These methods typically employ the same synthetic routes as laboratory-scale synthesis but are optimized for higher throughput and cost efficiency. The use of automated reactors and advanced process control systems ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Quinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Scientific Research Applications
Chemistry: Quinoline-5-carboxylic acid hydrochloride is used as a building block in the synthesis of complex organic molecules. Its derivatives are employed in the development of new materials, catalysts, and ligands for various chemical reactions .
Biology: In biological research, this compound and its derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive compounds .
Medicine: The compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. It is investigated for its anticancer, antimicrobial, anti-inflammatory, and antiviral activities .
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are also employed in the development of agrochemicals and other specialty chemicals .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Another quinoline derivative with similar chemical properties but different biological activities.
Quinoline-6-carboxylic acid: This compound has distinct reactivity and applications compared to quinoline-5-carboxylic acid hydrochloride.
Quinoline-8-carboxylic acid: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its specific position of the carboxylic acid group on the quinoline ring, which influences its chemical reactivity and biological activity. This positional isomerism allows for the development of derivatives with distinct properties and applications .
Properties
IUPAC Name |
quinoline-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h1-6H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVCNGYTKNZMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


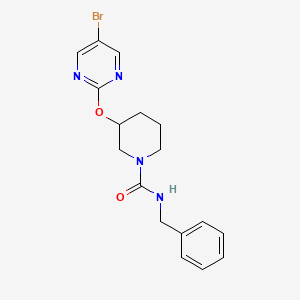
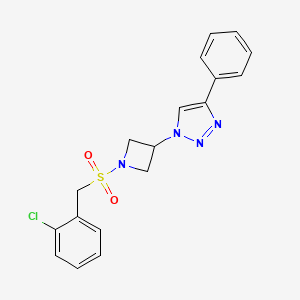
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)
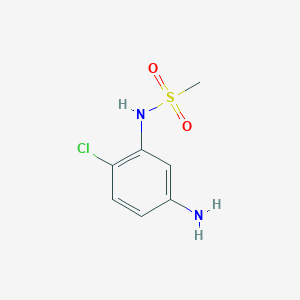
![N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2803765.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2803767.png)
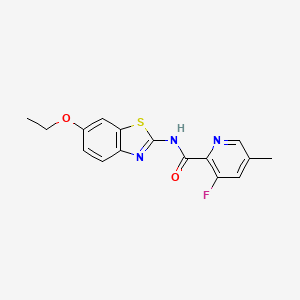
![Methyl 2-amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2803770.png)
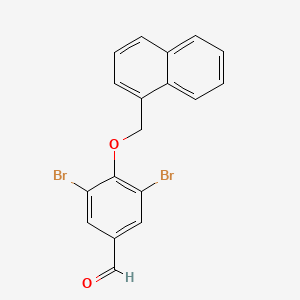
![3-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2803772.png)
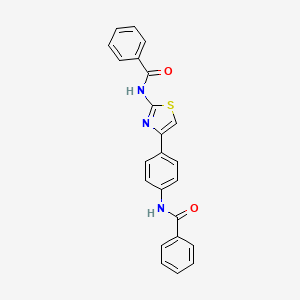
![5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2803775.png)
